2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid is a compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a pyrazole ring substituted with a cyclobutyl group and an acetic acid moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol can yield regioisomeric pyrazoles . The specific conditions, such as temperature and reaction time, can vary depending on the desired regioisomer and yield optimization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the cyclocondensation reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to enzymes or receptors. The cyclobutyl group may enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-5-yl)acetic acid: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but differ in the substituents attached to the ring, influencing their chemical and biological properties.
Uniqueness
2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the cyclobutyl group, which can enhance its stability and modify its interaction with biological targets. This structural feature distinguishes it from other pyrazole derivatives and may confer specific advantages in various applications.
Properties
CAS No. |
1554481-84-3 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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